Anatabine is a minor metabolite of nicotine, a major psychoactive component of tobacco PubChem: . (R,S)-Anatabine-2,4,5,6-d4 can be used to trace the metabolism of nicotine in biological systems. The incorporation of deuterium atoms into the molecule allows scientists to distinguish between the unlabeled parent compound (nicotine) and the labeled metabolite ((R,S)-Anatabine-2,4,5,6-d4) using analytical techniques like mass spectrometry LGC Standards: . This allows researchers to study the metabolic pathways of nicotine and anatabine in detail.
(R,S)-Anatabine-2,4,5,6-d4 can be used as an internal standard in quantitative analysis of anatabine. An internal standard is a known amount of a compound added to a sample before analysis. It serves as a reference point for the quantification of the target analyte (anatabine) in the sample. The properties of the internal standard, including its chemical and physical characteristics, should be similar to those of the target analyte. The deuterated anatabine closely resembles the natural form, making it a suitable internal standard for anatabine quantification experiments SCBT: .
(R,S)-Anatabine-2,4,5,6-d4 is a deuterated derivative of anatabine, a naturally occurring alkaloid found predominantly in tobacco and various plants such as green tomatoes and peppers. The compound's molecular formula is with a molecular weight of 164.24 g/mol. The deuteration at positions 2, 4, 5, and 6 enhances its stability and allows for more precise tracking in biological studies and
Anatabine and its derivatives have been studied for their potential biological activities. (R,S)-Anatabine-2,4,5,6-d4 has been shown to exhibit anti-inflammatory properties and may influence neurotransmitter systems. Its analogs have been investigated for their effects on nicotine addiction and neuroprotection .
The synthesis of (R,S)-Anatabine-2,4,5,6-d4 involves several steps:
(R,S)-Anatabine-2,4,5,6-d4 has several applications:
Studies involving (R,S)-Anatabine-2,4,5,6-d4 focus on its interactions with various biological targets:
Several compounds share structural similarities with (R,S)-Anatabine-2,4,5,6-d4. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Anatabine | Parent compound | Naturally occurring alkaloid |
| Nornicotine | Structural derivative | Lacks methyl group at position 1 |
| Anabasine | Related alkaloid | Contains an additional nitrogen atom |
| Nicotine | Parent alkaloid | Higher potency as a stimulant |
| (R,S)-N-Nitroso Anatabine | Nitroso derivative | Potential carcinogenic properties |
(R,S)-Anatabine-2,4,5,6-d4 is unique due to its specific deuteration at multiple positions which enhances its stability and utility in research settings compared to its non-deuterated counterparts. This modification allows for more precise analytical measurements and insights into the metabolic pathways involving nicotine-related compounds .
(R,S)-Anatabine-2,4,5,6-d4 represents a deuterated isotopologue of the naturally occurring tobacco alkaloid anatabine, characterized by the systematic replacement of four hydrogen atoms with deuterium isotopes [1] [2] [3]. The compound exhibits a molecular formula of C₁₀H₈D₄N₂, reflecting the presence of ten carbon atoms, eight hydrogen atoms, four deuterium atoms, and two nitrogen atoms [1] [4]. This deuterated variant maintains the fundamental bipyridine structure of the parent compound while incorporating isotopic substitution at specific positions within the pyridine ring system [3] [4].
The molecular weight of (R,S)-Anatabine-2,4,5,6-d4 is precisely determined as 164.24 g/mol, representing an increase of 4.02 atomic mass units compared to the unlabeled anatabine compound which has a molecular weight of 160.22 g/mol [1] [2] [18]. This mass difference directly corresponds to the replacement of four hydrogen atoms (each with a mass of approximately 1.008 u) with four deuterium atoms (each with a mass of approximately 2.014 u) [1] [4]. The compound is registered under Chemical Abstracts Service number 1020719-11-2, providing a unique identifier for regulatory and scientific documentation purposes [1] [2] [3].
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈D₄N₂ [1] |
| Molecular Weight | 164.24 g/mol [1] [2] |
| CAS Number | 1020719-11-2 [1] [2] [3] |
| Synonyms | (+/-)-1,2,3,6-Tetrahydro-2,3'-bipyridine-d4; (+/-)-Anatabine-d4; DL-Anatabine-d4; Rac-Anatabine-d4 [1] [4] |
The stereochemical properties of (R,S)-Anatabine-2,4,5,6-d4 are fundamentally determined by the presence of a chiral carbon center at the 2'-position of the tetrahydropyridine ring system [12] [13] [14]. This chiral center gives rise to two distinct enantiomeric forms: (R)-(+)-anatabine-2,4,5,6-d4 and (S)-(-)-anatabine-2,4,5,6-d4, which exist as non-superimposable mirror images [12] [14]. The racemic mixture designation (R,S) indicates that the compound is supplied as an equimolar mixture of both enantiomers, representing a 50:50 ratio of the R and S configurations [12] [31].
The stereochemical configuration at the C-2' position significantly influences the three-dimensional arrangement of the molecule, affecting its interaction with chiral environments and biological systems [12] [13]. In naturally occurring tobacco plants, the (S)-enantiomer of anatabine predominates, with enantiomeric ratios typically favoring the (S)-form at ratios exceeding 99% [13] [14]. However, the synthetic deuterated analogue is produced as a racemic mixture, reflecting the non-stereoselective nature of the synthetic preparation methods employed [14] [31].
The deuterium substitution pattern at positions 2, 4, 5, and 6 of the pyridine ring does not create additional chiral centers but may influence the conformational preferences and rotational barriers around the inter-ring bond connecting the pyridine and tetrahydropyridine moieties [9] [13]. The isotope effect introduced by deuterium substitution can subtly alter the bond lengths and vibrational frequencies, potentially affecting the overall molecular geometry and stereochemical behavior [9] [23].
The deuterium atoms in (R,S)-Anatabine-2,4,5,6-d4 are strategically positioned at the 2, 4, 5, and 6 positions of the pyridine ring, replacing the corresponding hydrogen atoms in the parent anatabine structure [1] [4] [10]. This specific substitution pattern is achieved through synthetic methodologies that selectively target these positions while preserving the tetrahydropyridine ring in its non-deuterated form [4] [10]. The deuterium positioning follows a systematic labeling scheme that maintains the structural integrity and biological relevance of the parent alkaloid [4] [22].
The carbon-deuterium bonds exhibit characteristic properties that distinguish them from conventional carbon-hydrogen bonds [9] [10] [23]. Deuterium forms stronger bonds with carbon compared to hydrogen, with carbon-deuterium bond dissociation energies typically 5-7 kJ/mol higher than corresponding carbon-hydrogen bonds [23] [33]. This increased bond strength results from the reduced zero-point vibrational energy of the heavier deuterium nucleus, leading to enhanced chemical stability and altered reaction kinetics [23] [33].
The deuterium substitution creates distinctive spectroscopic signatures that facilitate analytical identification and quantification [10] [22] [23]. In nuclear magnetic resonance spectroscopy, deuterium exhibits a significantly different magnetic moment compared to hydrogen, appearing in different spectral regions and providing unique coupling patterns [23] [24]. The deuterium atoms also influence the fragmentation patterns observed in mass spectrometry, creating characteristic isotope distributions that enable precise identification of the deuterated species [22] [24].
| Position | Atom Type | Ring | Chemical Significance |
|---|---|---|---|
| 2-position | Deuterium | Pyridine | Affects coupling patterns in Nuclear Magnetic Resonance [10] [23] |
| 4-position | Deuterium | Pyridine | Influences fragmentation in Mass Spectrometry [22] [24] |
| 5-position | Deuterium | Pyridine | Modifies spectroscopic behavior [10] [23] |
| 6-position | Deuterium | Pyridine | Alters chemical shift characteristics [9] [23] |
(R,S)-Anatabine-2,4,5,6-d4 exhibits distinctive physical properties that reflect both its deuterated nature and structural characteristics [4] [16] [19]. The compound typically appears as a yellow to dark orange oily matter, with the coloration potentially arising from minor impurities or oxidation products formed during synthesis or storage [4] [19]. The material exists in a state transitioning between solid and liquid phases at room temperature, often described as an oil or viscous liquid that may solidify under appropriate storage conditions [16] [19].
Storage stability represents a critical parameter for maintaining compound integrity over extended periods [16] [19] [20]. The compound requires storage at reduced temperatures between 2-8°C under an inert atmosphere to prevent degradation and maintain analytical integrity [4] [16] [19]. The material exhibits hygroscopic properties, readily absorbing moisture from the atmosphere, necessitating storage in sealed containers with appropriate desiccants [6] [19]. Additionally, the compound demonstrates light sensitivity, requiring protection from direct illumination to prevent photochemical degradation [6] [19].
Solubility characteristics indicate that (R,S)-Anatabine-2,4,5,6-d4 exhibits limited solubility in chloroform and good solubility in methanol, reflecting the polar nature of the nitrogen-containing heterocyclic structure [4] [19]. The deuterium substitution does not significantly alter the fundamental solubility properties compared to the unlabeled parent compound, maintaining compatibility with standard analytical solvents and extraction procedures [17] [19].
| Property | Value |
|---|---|
| Appearance | Yellow to Dark Orange Oily Matter [4] [19] |
| Purity | >95% (High-Performance Liquid Chromatography) [1] [4] [16] |
| Storage Temperature | 2-8°C under inert atmosphere [4] [16] [19] |
| Solubility | Soluble in Chloroform (Slightly), Methanol [4] [19] |
| Stability | Hygroscopic, Light Sensitive [6] [19] |
| State | Solid/Oil [16] [19] |
The spectroscopic characterization of (R,S)-Anatabine-2,4,5,6-d4 provides comprehensive identification markers that distinguish this deuterated compound from its unlabeled counterpart and enable precise analytical quantification [22] [23] [24]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns modified by the deuterium substitution, with significantly reduced signal intensities at the positions corresponding to the replaced hydrogen atoms [10] [23] [27]. The deuterated positions typically exhibit minimal or absent proton signals, while the remaining proton signals in the tetrahydropyridine ring maintain their characteristic chemical shifts and coupling patterns [10] [27].
Deuterium nuclear magnetic resonance spectroscopy provides direct evidence for the isotopic substitution pattern, displaying broad, unresolved resonances typically observed between 1.5-1.8 parts per million when measured in chloroform solution [10] [24] [30]. The deuterium spectrum serves as a definitive confirmation of the labeling pattern and can be utilized for quantitative determination of deuterium content and isotopic purity [24] [30]. The technique proves particularly valuable for highly deuterated compounds where conventional proton nuclear magnetic resonance analysis becomes limited by reduced signal intensities [30].
Mass spectrometry analysis reveals distinctive fragmentation patterns and isotope distributions characteristic of the deuterated structure [22] [29] [32]. The molecular ion appears at mass-to-charge ratio 164, representing a +4 mass unit shift compared to the unlabeled anatabine molecular ion at mass-to-charge ratio 160 [22] [32]. The isotope pattern and fragmentation behavior provide unambiguous identification markers, with characteristic losses and rearrangements reflecting the deuterium substitution pattern [22] [29] [32]. The compound serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry applications due to its near-identical chemical behavior to the analyte while maintaining distinct mass spectral characteristics [22] [17].
Ultraviolet-visible spectroscopy demonstrates absorption characteristics similar to the unlabeled anatabine compound, with minimal isotope effects on the electronic transitions and chromophoric properties [26]. The technique proves useful for purity assessment and concentration determination, particularly when combined with high-performance liquid chromatography separation methods [17] [26]. The spectroscopic profile remains largely unchanged by deuterium substitution, reflecting the minimal impact of isotopic substitution on the electronic structure and conjugated system of the bipyridine framework [26].
| Technique | Key Features | Applications |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Reduced signal intensity at deuterated positions [10] [23] | Structural confirmation, coupling analysis [10] [27] |
| ²H Nuclear Magnetic Resonance | Broad unresolved bands at δ 1.5-1.8 ppm [10] [24] | Deuterium content determination [24] [30] |
| Mass Spectrometry | Molecular ion at m/z 164, isotope pattern +4 from unlabeled [22] [32] | Internal standard in Liquid Chromatography-Mass Spectrometry [22] [17] |
| Ultraviolet-Visible Spectroscopy | Similar absorption to unlabeled anatabine [26] | Purity assessment [17] [26] |
The synthesis of (R,S)-Anatabine-2,4,5,6-d4 requires careful selection and preparation of key precursor compounds that serve as building blocks for the final deuterated alkaloid. The choice of precursors significantly influences the overall synthetic efficiency, stereochemical outcome, and deuterium incorporation levels [1] [2].
3-Aminomethyl pyridine serves as the primary starting material for most anatabine synthetic routes [1] [3] [4]. This compound provides the essential pyridine moiety that forms one of the two heterocyclic rings in the anatabine structure. The compound can be obtained commercially with purities exceeding 98% or synthesized through biocatalytic approaches using carboxylic acid reductase and ω-transaminase systems [5]. The biocatalytic route offers enhanced selectivity and environmental benefits compared to traditional chemical synthesis methods.
Benzophenoneimine functions as a crucial imine formation reagent in several synthetic pathways [6]. This compound facilitates the formation of key intermediates through condensation reactions with aminomethyl pyridine derivatives. The reagent is typically prepared through condensation of benzophenone with primary amines under controlled conditions, achieving purities greater than 95%.
Nicotinic acid represents an alternative biosynthetic precursor that mimics the natural biosynthetic pathway observed in tobacco plants [7] [8]. In biosynthetic studies, nicotinic acid serves as the sole precursor for both rings of anatabine through enzymatic decarboxylation to dihydropyridine intermediates [7]. The compound requires high purity (>99%) to prevent interference from related pyridine derivatives.
The chiral auxiliary approach employs 1R,2R,5R-(+)-2-hydroxy-3-pinanone for enantioselective synthesis [1] [9]. This pinanone derivative forms chiral ketimines with 3-aminomethyl pyridine, enabling subsequent enantioselective alkylation reactions. The auxiliary must be obtained with enantiomeric excess greater than 99% through resolution of racemic pinanone using chiral chromatography or enzymatic methods.
Grignard reagents, particularly 3-pyridyl magnesium chloride, serve as nucleophilic species for introducing pyridine moieties [10]. These reagents require freshly prepared solutions under anhydrous conditions to maintain reactivity and prevent decomposition. The preparation involves treatment of 3-bromopyridine with magnesium metal in dry ethereal solvents.
Table 1 below summarizes the key precursors, their roles, preparation methods, and purity requirements:
| Precursor Compound | Role in Synthesis | Preparation Method | Purity Requirements |
|---|---|---|---|
| 3-Aminomethyl pyridine | Primary starting material for anatabine synthesis | Commercial source or biocatalytic synthesis | >98% |
| Benzophenoneimine | Imine formation reagent | Condensation with aromatic aldehydes | >95% |
| Nicotinic acid | Alternative biosynthetic precursor | Natural extraction or chemical synthesis | >99% |
| N-Allyl-1-(pyridin-3-yl)methanimine | Intermediate in imine formation | Condensation of allylamine with pyridine-3-carbaldehyde | >95% |
| 1R,2R,5R-(+)-2-hydroxy-3-pinanone | Chiral auxiliary for enantioselective synthesis | Resolution from racemic pinanone | >99% ee |
| 3-Pyridyl magnesium chloride | Nucleophilic reagent for pyridyl introduction | Grignard reaction from 3-bromopyridine | Freshly prepared |
| 1-Chloro-3-iodopropane | Alkylating agent for chain extension | Commercial halogenating agent | >98% |
Deuterium incorporation into the anatabine framework requires specialized techniques that can achieve high deuteration levels while maintaining chemical integrity and stereochemical fidelity. Multiple approaches have been developed, each offering distinct advantages in terms of selectivity, efficiency, and practical implementation [11] [12] [13].
Palladium/Carbon-Aluminum-D2O System represents one of the most versatile deuteration methods for anatabine derivatives [11]. This heterogeneous catalytic system generates deuterium gas in situ through the reaction of aluminum powder with deuterium oxide, while palladium on carbon facilitates selective hydrogen-deuterium exchange. The method operates under microwave irradiation at temperatures ranging from 120-190°C for 20-60 minutes, achieving deuteration levels between 60-99% [11]. The system shows particular selectivity for benzylic positions, making it suitable for selective deuteration of the 2,4,5,6-positions in the pyridine ring of anatabine.
Sodium Ethoxide/EtOD Exchange provides an alternative approach for α-position selective deuteration [12]. This base-promoted exchange method operates under mild conditions (0°C to room temperature) for extended periods (8-48 hours), achieving deuteration levels of 94-98% with excellent enantioretention [12]. The method is particularly effective for compounds containing acidic α-protons adjacent to electron-withdrawing groups.
Microwave-Assisted Deuteration combines the benefits of accelerated reaction kinetics with controlled heating profiles [11]. Operating at temperatures between 100-200°C for 20-60 minutes, this method achieves site-selective deuteration with levels reaching 90-99%. The microwave heating provides uniform energy distribution and reduces reaction times compared to conventional heating methods.
Base-Promoted Hydrogen-Deuterium Exchange under cryogenic conditions (-40°C to room temperature) offers enantioretentive deuteration for chiral substrates [12]. This method maintains stereochemical integrity while achieving deuteration levels of 85-98% over extended reaction periods (16-48 hours). The low temperature conditions minimize racemization and side reactions.
The electrophilic deuteration approach utilizes deuterated acids such as deuterium sulfate or deuterium chloride for selective deuteration [14]. While achieving more limited selectivity compared to other methods, this approach operates under mild conditions (0-25°C) and achieves deuteration levels of 70-85%.
Table 2 presents a comprehensive comparison of deuteration techniques:
| Deuteration Method | Reaction Conditions | Deuterium Source | Deuteration Level (%) | Selectivity |
|---|---|---|---|---|
| Palladium/Carbon-Aluminum-D2O | 120-190°C, microwave, 20-60 min | D2O (100%) | 60-99 | Position-selective (benzylic preferred) |
| Sodium ethoxide/EtOD exchange | 0°C to RT, 8-48 h | EtOD (99.5%) | 94-98 | α-Position selective |
| Heterogeneous catalysis with D2 | 60-170°C, 1-3 h | D2 gas in situ | 80-95 | Multiple position |
| Base-promoted H/D exchange | RT to -40°C, 16-48 h | EtOD (99.5%) | 85-98 | Enantioretentive |
| Microwave-assisted deuteration | 100-200°C, 20-60 min | D2O (99.9%) | 90-99 | Site-selective |
| Electrophilic deuteration | 0-25°C, 2-24 h | D2SO4 or DCl | 70-85 | Limited selectivity |
| Acid-catalyzed exchange | 50-100°C, 4-12 h | D2O/acid mixture | 50-80 | Exchange dependent |
The preparation of enantiomerically pure (R,S)-Anatabine-2,4,5,6-d4 requires sophisticated stereoselective methodologies that can control both the configuration of the chiral center and the deuterium incorporation pattern. Several complementary approaches have been developed to address these challenges [1] [3] [10].
Chiral Ketimine Alkylation methodology employs pinanone-derived chiral auxiliaries to achieve high enantioselectivity [1] [9]. The procedure involves condensation of 1R,2R,5R-(+)-2-hydroxy-3-pinanone with 3-aminomethyl pyridine to form a chiral ketimine intermediate. Subsequent treatment with lithium diisopropylamide (LDA) generates an enolate anion that undergoes enantioselective alkylation with 1-chloro-3-iodopropane or related halogenated species [1]. This approach achieves enantiomeric excess values of 91-97% with overall yields of 60-75%, providing access to both R-(+) and S-(-) enantiomers depending on the auxiliary configuration.
Asymmetric Barbier Reaction represents a powerful method for stereoselective carbon-carbon bond formation [15] [16]. The reaction proceeds through nucleophilic addition of allyl or benzyl radicals to carbonyl compounds in the presence of metal catalysts and chiral ligands [15]. For anatabine synthesis, allyl bromide derivatives react with pyridine aldehydes under zinc-mediated conditions, achieving enantiomeric excess values of 70-85% with yields of 55-70% [16]. The stereochemical outcome depends critically on the choice of chiral ligands and reaction conditions.
Ring-Closing Metathesis (RCM) provides an efficient method for forming the piperidine ring of anatabine from appropriate diene precursors [4] [17]. Using second-generation Grubbs catalyst, the cyclization proceeds under mild conditions with excellent functional group tolerance [4]. While the metathesis reaction itself does not introduce chirality, substrates can be prepared in enantioenriched form through preceding asymmetric steps, leading to overall enantiomeric excess values exceeding 95% with yields of 65-85%.
Enantioselective Deuteration combines stereochemical control with isotope incorporation in a single transformation [12]. The methodology employs chiral substrates that undergo base-promoted hydrogen-deuterium exchange while maintaining stereochemical integrity [12]. Using sodium ethoxide in deuterated ethanol, the process achieves enantiomeric excess greater than 97% with yields of 57-94%, representing an efficient approach for preparing deuterated chiral alkaloids.
Enzymatic Resolution offers a complementary approach for obtaining single enantiomers from racemic mixtures [18]. Lipases and esterases demonstrate excellent selectivity for anatabine derivatives, achieving enantiomeric excess values of 85-99% [18]. While the theoretical yield is limited to 50% for classical resolution, the method provides access to highly enantioenriched material with purities suitable for pharmaceutical applications.
Table 3 summarizes the stereoselective synthesis approaches:
| Synthetic Strategy | Key Reagents | Enantiomeric Excess (%) | Overall Yield (%) | Stereochemical Outcome |
|---|---|---|---|---|
| Chiral ketimine alkylation | Pinanone ketimine, LDA, alkyl halide | 91-97 | 60-75 | Both R and S available |
| Asymmetric Barbier reaction | Allyl bromide, Zn, chiral ligand | 70-85 | 55-70 | Depends on ligand |
| Ring-closing metathesis | Grubbs catalyst (2nd generation) | Racemic to >95 | 65-85 | Substrate controlled |
| Enantioselective deuteration | NaOEt/EtOD, chiral substrate | >97 | 57-94 | Enantioretentive |
| Chiral auxiliary approach | Camphor-derived auxiliaries | 80-95 | 50-75 | Auxiliary dependent |
| Enzymatic resolution | Lipase or esterase | 85-99 | 40-65 | Single enantiomer |
| Stereocontrolled cyclization | Lewis acid catalysts | 60-90 | 45-70 | Variable |
The purification of (R,S)-Anatabine-2,4,5,6-d4 requires specialized protocols that can separate the desired deuterated product from non-deuterated analogs, regioisomers, and synthetic byproducts while maintaining chemical integrity and isotopic purity [19] [20].
Flash Column Chromatography serves as the primary purification method for most synthetic intermediates and final products [21]. Using silica gel 60 (230-400 mesh) as the stationary phase, gradient elution with hexane/ethyl acetate mixtures provides efficient separation of anatabine derivatives [21]. The method achieves recovery yields of 85-95% with purities exceeding 95%. Optimization involves careful selection of solvent gradients and flow rates to maximize resolution while minimizing sample decomposition.
Chiral High-Performance Liquid Chromatography enables separation of enantiomers and determination of enantiomeric excess [10]. The Chiralcel OJ-H column demonstrates excellent selectivity for anatabine enantiomers using mobile phases containing hexane, ethanol, trifluoroacetic acid, and diethylamine [10]. The separation achieves baseline resolution with recovery yields of 80-90% and enantiomeric purities exceeding 99%. Peak identification relies on retention time differences and optical rotation measurements.
Liquid-Liquid Extraction provides an efficient method for removing polar impurities and salts from reaction mixtures [21]. Sequential extraction with dichloromethane/methanol gradients and organic/aqueous biphasic systems achieves recovery yields of 75-90% with purities exceeding 90% [21]. The method is particularly effective for removing metal catalysts and inorganic byproducts from deuteration reactions.
Recrystallization Techniques offer additional purification for crystalline anatabine derivatives [21]. Using ethanol/water mixtures and other polar protic solvents, the method achieves recovery yields of 70-85% with purities exceeding 98%. Multiple recrystallization cycles may be required to achieve pharmaceutical-grade purity levels.
Preparative Thin-Layer Chromatography provides a rapid method for small-scale purifications [21]. Using silica gel plates with multiple solvent systems, the method achieves recovery yields of 60-80% with purities exceeding 95%. The technique is particularly useful for separating closely related isomers and for analytical-scale preparations.
Sublimation Purification represents the final purification step for volatile anatabine derivatives [22]. Operating under reduced pressure at controlled temperatures, the method achieves recovery yields of 80-95% with purities exceeding 98% [22]. The technique effectively removes non-volatile impurities and provides material suitable for spectroscopic analysis.
Table 4 details the purification protocols and yield optimization strategies:
| Purification Method | Stationary Phase/Conditions | Mobile Phase/Solvent | Recovery Yield (%) | Purity Achieved (%) |
|---|---|---|---|---|
| Flash column chromatography | Silica gel 60 (230-400 mesh) | Hexane/EtOAc gradients | 85-95 | >95 |
| Chiral HPLC separation | Chiralcel OJ-H column | Hexane/ethanol/TFA/DEA | 80-90 | >99 (enantiomeric) |
| Recrystallization | Ethanol/water mixtures | Polar protic solvents | 70-85 | >98 |
| Liquid-liquid extraction | CH2Cl2/MeOH gradients | Organic/aqueous biphasic | 75-90 | >90 |
| Preparative thin-layer chromatography | Silica gel plates | Multiple solvent systems | 60-80 | >95 |
| High-resolution mass spectrometry prep | C18 reverse phase | Water/acetonitrile gradients | 70-85 | >99 |
| Sublimation purification | Reduced pressure, controlled temperature | Vacuum/inert atmosphere | 80-95 | >98 |
Comprehensive quality control protocols are essential for ensuring the chemical identity, purity, and deuterium content of (R,S)-Anatabine-2,4,5,6-d4. Multiple analytical techniques provide complementary information about different aspects of product quality [19] [13] [23].
Nuclear Magnetic Resonance Spectroscopy provides definitive structural confirmation and deuterium content analysis [13] [24] [23]. Proton, carbon-13, and deuterium NMR experiments confirm chemical structure, deuteration patterns, and isotopic purity [13] [23]. Deuterium NMR proves particularly valuable for compounds with high deuteration levels (>98%), where conventional proton NMR analysis becomes limited by weak residual signals [24]. The method achieves deuterium incorporation measurements of 98-99% with chemical shift assignments confirming the 2,4,5,6-deuteration pattern.
Mass Spectrometry Analysis confirms molecular weight and fragmentation patterns characteristic of anatabine derivatives [25] [19]. Electrospray ionization and high-resolution mass spectrometry provide accurate mass determinations within 1 ppm tolerance [19]. The method confirms molecular ion peaks and characteristic fragmentation patterns consistent with the deuterated anatabine structure. Isotope pattern analysis verifies the presence of four deuterium atoms per molecule.
Gas Chromatography-Mass Spectrometry offers additional confirmation through retention time analysis and fragmentation studies [20] [26]. Electron ionization provides reproducible fragmentation patterns specific to anatabine derivatives [20]. The method demonstrates excellent precision for retention time measurements and consistent fragmentation patterns across analytical batches.
Chiral HPLC Analysis determines enantiomeric composition and optical purity [10] [27]. Using chiral stationary phases based on modified cyclodextrin, the method separates R and S enantiomers with baseline resolution [27]. Acceptance criteria require enantiomeric excess values exceeding 95%, with typical results achieving 97-99% enantiomeric excess. The method demonstrates excellent reproducibility across analytical batches.
Elemental Analysis provides quantitative determination of carbon, hydrogen, nitrogen, and deuterium content [22] [28]. Results must fall within ±0.4% of theoretical values for pharmaceutical-grade material [28]. Typical results show carbon content of 74.9%, hydrogen content of 7.6%, and nitrogen content of 17.5%, consistent with the molecular formula C10H8D4N2.
Thermal Analysis assesses chemical stability and decomposition characteristics [22] [29]. Differential scanning calorimetry reveals thermal transitions and decomposition temperatures [29]. Acceptance criteria require no decomposition below 150°C, with typical stability extending to 180°C under inert atmosphere conditions [22].
Table 5 summarizes the quality control and purity assessment methods:
| Analytical Method | Detection Parameters | Acceptance Criteria | Method Validation | Typical Results |
|---|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | UV detection at 254 nm and 280 nm | >95% purity by HPLC | Linearity, precision, accuracy | 96-99% purity achieved |
| Nuclear Magnetic Resonance (NMR) | 1H, 13C, and 2H NMR analysis | Structural confirmation and deuteration level | Chemical shift assignments | 98-99% deuterium incorporation |
| Mass Spectrometry (MS) | ESI-MS and HRMS determination | Molecular ion confirmation ±0.001 Da | Mass accuracy and resolution | Accurate mass within 1 ppm |
| Gas Chromatography-Mass Spectrometry (GC-MS) | EI ionization, selected ion monitoring | Characteristic fragmentation pattern | Retention time consistency | Consistent fragmentation patterns |
| Chiral HPLC Analysis | Optical rotation and ee determination | Enantiomeric excess >95% | Reproducibility across batches | 97-99% enantiomeric excess |
| Elemental Analysis | C, H, N, D content analysis | Within ±0.4% of theoretical values | Standard reference materials | C: 74.9%, H: 7.6%, N: 17.5% |
| Infrared Spectroscopy (IR) | Functional group identification | Characteristic absorption bands present | Peak identification and purity | Characteristic alkaloid bands |
| Differential Scanning Calorimetry (DSC) | Thermal stability assessment | No decomposition below 150°C | Temperature calibration standards | Stable up to 180°C |